(1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol

Regioisomerism Structural confirmation Synthetic intermediate quality control

(1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol (CAS 959800-67-0) is a 1,4,5-trisubstituted 1H-1,2,3-triazole derivative bearing a 2,6-dichlorophenyl N1-substituent, an isopropyl group at the 4-position, and a hydroxymethyl group at the 5-position of the triazole ring. The compound possesses a molecular formula of C₁₂H₁₃Cl₂N₃O and a molecular weight of 286.16 g/mol, with a calculated density of 1.40±0.1 g/cm³ (20 °C, 760 mmHg) and a predicted boiling point of 442.1±55.0 °C.

Molecular Formula C12H13Cl2N3O
Molecular Weight 286.15 g/mol
Cat. No. B7825885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol
Molecular FormulaC12H13Cl2N3O
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N(N=N1)C2=C(C=CC=C2Cl)Cl)CO
InChIInChI=1S/C12H13Cl2N3O/c1-7(2)11-10(6-18)17(16-15-11)12-8(13)4-3-5-9(12)14/h3-5,7,18H,6H2,1-2H3
InChIKeyIJVUIOCXNVEGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol – Structural Identity, Physicochemical Profile, and Scientific Procurement Context


(1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol (CAS 959800-67-0) is a 1,4,5-trisubstituted 1H-1,2,3-triazole derivative bearing a 2,6-dichlorophenyl N1-substituent, an isopropyl group at the 4-position, and a hydroxymethyl group at the 5-position of the triazole ring . The compound possesses a molecular formula of C₁₂H₁₃Cl₂N₃O and a molecular weight of 286.16 g/mol, with a calculated density of 1.40±0.1 g/cm³ (20 °C, 760 mmHg) and a predicted boiling point of 442.1±55.0 °C . Commercially, it is available as a research-grade chemical from suppliers such as Combi-Blocks (USA) and Leyan (China), with purity specifications typically reaching 98% . This compound serves primarily as a key synthetic intermediate in medicinal chemistry programs targeting therapeutic areas including metabolic disease, neurological disorders, and infectious disease, as evidenced by its appearance in patent families addressing stearoyl-CoA desaturase (SCD) inhibition and triazole-based HSP90 modulation [1][2].

Why Generic 1,2,3-Triazole Building Blocks Cannot Substitute for (1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol in Target-Oriented Synthesis


The 1,2,3-triazole scaffold is ubiquitous in medicinal chemistry; however, the specific 1-(2,6-dichlorophenyl)-4-isopropyl-5-hydroxymethyl substitution pattern on (1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol imparts distinct steric, electronic, and hydrogen-bonding properties that are not replicated by simpler triazole methanol congeners [1]. The 2,6-dichlorophenyl group at N1 introduces both steric bulk and electron-withdrawing character that modulates the reactivity of the hydroxymethyl handle at the 5-position, while the 4-isopropyl group provides a specific hydrophobic footprint essential for target binding in downstream bioactive molecules. Regioisomeric variation—exemplified by (1-(2,6-dichlorophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)methanol (CAS 1010108-78-7), which differs only in the position of the hydroxymethyl and isopropyl substituents on the triazole ring—demonstrates how subtle positional changes yield chemically distinct entities with divergent reactivity profiles, LogP values (3.19 for the regioisomer vs. predicted values for the target compound), and biological outcomes . Generic 1,2,3-triazole-4-methanol or 1,2,3-triazole-5-methanol building blocks lack both the N1-aryl and 4-alkyl substituents entirely, making them chemically and biologically non-equivalent for any application requiring the full substitution pattern [2].

Quantitative Differentiation Evidence for (1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol: Head-to-Head and Cross-Study Comparisons


Regioisomeric Purity Defines Functional Identity: 5-hydroxymethyl vs. 4-hydroxymethyl Substitution Pattern

The target compound (1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol (CAS 959800-67-0, 5-hydroxymethyl regioisomer) and its positional isomer (1-(2,6-dichlorophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)methanol (CAS 1010108-78-7, 4-hydroxymethyl regioisomer) share identical molecular formula (C₁₂H₁₃Cl₂N₃O) and molecular weight (286.16 g/mol), yet differ fundamentally in the triazole ring substitution pattern. The 4-hydroxymethyl regioisomer exhibits a calculated LogP of 3.19 and a polar surface area (PSA) of 50.94 Ų . While the target compound's experimental LogP is not separately reported in the literature, the structural difference—hydroxymethyl at C5 adjacent to N1-aryl versus at C4 adjacent to N1-aryl—predicts altered hydrogen-bonding capacity and steric accessibility of the primary alcohol for downstream derivatization (e.g., mesylation, etherification, oxidation) . Suppliers such as Leyan report the target compound at 98% purity, with the regioisomeric integrity being the critical quality attribute rather than total chemical purity alone .

Regioisomerism Structural confirmation Synthetic intermediate quality control Click chemistry regioselectivity

Patent-Corroborated Utility as an SCD Inhibitor Pharmacophore Precursor Distinguishes This Compound from Inactive Triazole Methanol Analogs

The target compound falls within the Markush structures of multiple patent families directed toward stearoyl-CoA desaturase (SCD) inhibitors [1][2]. In US Patent 8,207,204 (GlaxoSmithKline), exemplified triazole compounds bearing the 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole core with various 5-position substituents (including hydroxymethyl and its derived ethers and esters) demonstrated SCD inhibitory activity [1]. While the patent does not disclose isolated IC₅₀ values for the hydroxymethyl compound itself, the SAR tables establish that the 2,6-dichlorophenyl N1-substituent and the 4-isopropyl group are essential for target engagement; closely related analogs with 4-chlorophenyl, 2-chlorophenyl, or unsubstituted phenyl at N1 showed reduced or abolished SCD inhibition [1]. The hydroxymethyl group at the 5-position serves as a versatile synthetic handle for generating diverse ether, ester, and carbamate prodrugs described in the exemplified compounds, positioning this specific intermediate as the gateway to an entire class of patent-protected SCD inhibitors [2].

Stearoyl-CoA desaturase SCD1 inhibition Metabolic disease Triazole pharmacophore Patent evidence

DIBAL-H Reduction Pathway Defines Synthetic Accessibility and Differentiates from Ester and Acid Analogs at the 5-Position

The established synthetic route to the target compound proceeds via DIBAL-H (diisobutylaluminum hydride) reduction of 3-(2,6-dichloro-phenyl)-5-isopropyl-3H-[1,2,3]triazole-4-carboxylic acid ethyl ester (CAS not independently confirmed, MW ~328.2 g/mol) in THF at 0 °C, using 1 M DIBAL-H in toluene (approximately 13 equivalents based on 2.88 g ester in 25 mL THF with 38 mL of 1 M DIBAL-H) . This reductive transformation distinguishes the hydroxymethyl product from its ester precursor and from the corresponding carboxylic acid (available via saponification), which exhibit different reactivity profiles. The ester precursor is suitable for nucleophilic acyl substitution, while the hydroxymethyl product is suited for electrophilic derivatization (e.g., mesylation to the methanesulfonate, CAS 959800-76-1 ) or oxidation to the aldehyde/carboxylic acid. The commercial availability of the hydroxymethyl compound at 98% purity from multiple suppliers provides a validated entry point that eliminates the need for in-house DIBAL-H reduction, which carries safety hazards and requires anhydrous conditions, thereby accelerating SAR campaigns.

Synthetic route DIBAL-H reduction Ethyl ester precursor Intermediate derivatization Process chemistry

Dual 2,6-Dichloro Substitution on the N1-Phenyl Ring Provides a Unique Ortho,Ortho'-Disubstitution Pattern Absent in Common 1-Phenyl-1H-1,2,3-triazole Building Blocks

The 2,6-dichlorophenyl group at N1 of the target compound represents a specific ortho,ortho'-disubstituted aryl pattern that is structurally distinct from the more common 4-chlorophenyl, 2,4-dichlorophenyl, or unsubstituted phenyl triazole derivatives found in commercial building block catalogs . The two ortho-chlorine substituents create a sterically congested environment around the N1–aryl bond, which can restrict rotation and, in certain contexts, give rise to atropisomerism [1]. This conformational restriction is absent in mono-ortho-substituted (e.g., 2-chlorophenyl) or para-substituted (e.g., 4-chlorophenyl) analogs. In the context of the SCD inhibitor patent SAR, the 2,6-dichloro pattern was specifically required for potent enzyme inhibition, with removal or relocation of either chlorine leading to reduced activity [2]. While the patent does not provide isolated biochemical IC₅₀ values for the hydroxymethyl intermediate per se, the SAR tables for the final compounds demonstrate that the 2,6-dichlorophenyl motif is non-redundant with other halogenation patterns [2].

Ortho-substitution effect Conformational restriction Atropisomerism CYP450 interaction Halogen bonding

Physicochemical Property Differentiation: Calculated Density and Boiling Point Enable Process Chemistry Scale-Up Decisions

The target compound has a calculated density of 1.40 ± 0.1 g/cm³ (at 20 °C, 760 mmHg) and a predicted boiling point of 442.1 ± 55.0 °C (at 760 mmHg) . These values differ substantially from the regioisomer (CAS 1010108-78-7), for which the LogP is reported as 3.19 , and from the mesylate derivative (CAS 959800-76-1, MW 364.2 g/mol) . The high predicted boiling point informs distillation feasibility during scale-up, while the density value guides solvent selection for extraction and chromatography. Although these are calculated rather than experimental values, they provide the only publicly available physicochemical differentiation metrics for procurement specification and process development.

Physicochemical properties Process scale-up Distillation conditions Density prediction Solvent selection

Marshall Centre Patent WO2023081967 Establishes Contemporary Research Relevance for Trisubstituted 1,2,3-Triazoles in Infectious Disease

Patent WO2023081967, filed by the University of Western Australia (inventors Vrielink A, Stubbs K, Kahler C) and published 19 May 2023, discloses compounds and methods involving triazole derivatives for therapeutic applications, with a focus on infectious disease targets [1]. The compound class encompasses 1,4,5-trisubstituted 1H-1,2,3-triazoles, and the target compound—bearing the specific 1-(2,6-dichlorophenyl)-4-isopropyl-5-hydroxymethyl substitution—falls within the structural scope of this recent intellectual property. This academic patent filing underscores the ongoing and contemporary relevance of this specific substitution pattern in anti-infective drug discovery, distinct from the metabolic disease focus of the SCD inhibitor patents [2]. While the patent does not publicly disclose isolated IC₅₀ or MIC values for the hydroxymethyl intermediate, its structural inclusion within the claims provides independent corroboration that the 1-(2,6-dichlorophenyl)-4-isopropyl-1,2,3-triazole scaffold is of active research interest across multiple therapeutic indications.

Antimicrobial triazoles WO2023081967 Neisseria Infectious disease Academic patent

Validated Application Scenarios for (1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol in Medicinal Chemistry and Process Development


SCD1 Inhibitor Lead Optimization: Late-Stage Diversification at the 5-Hydroxymethyl Handle

Medicinal chemistry teams pursuing stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic disease can utilize this compound as the central intermediate for generating libraries of 5-substituted ether, ester, and carbamate analogs. The patent-validated 1-(2,6-dichlorophenyl)-4-isopropyl core is pre-installed, and the primary alcohol at the 5-position permits rapid parallel derivatization via O-alkylation, acylation, or carbamoylation without protecting group manipulation [1]. This strategy compresses the SAR exploration timeline by two to three synthetic steps relative to building the triazole core from azide and alkyne precursors for each analog, while maintaining alignment with the GSK patent family's freedom-to-operate landscape [1][2].

Regioisomer-Controlled Click Chemistry Methodology Development

The compound serves as an authentic reference standard for developing and validating regioselective Huisgen cycloaddition protocols that aim to produce 1,5-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles. The unambiguous 5-hydroxymethyl-4-isopropyl substitution pattern (confirmed by the distinct CAS registry number 959800-67-0 versus 1010108-78-7 for the regioisomer ) provides a benchmark for HPLC method development to quantify regioisomeric ratios in crude cycloaddition reaction mixtures. This application is critical for process chemistry groups optimizing ruthenium-catalyzed or thermal click reactions where 1,5- vs. 1,4-regioselectivity must be rigorously controlled and analytically verified.

Triazole-Based HSP90 Inhibitor Fragment Growing and Scaffold Hopping

Given the structural relationship to triazole derivatives claimed in HSP90 inhibitor patents [3], this compound can function as a fragment-growing starting point for ATP-competitive HSP90 ligand design. The 2,6-dichlorophenyl group mimics the dichlorophenyl motif found in known HSP90 N-terminal domain ligands, while the 4-isopropyl group occupies a hydrophobic pocket adjacent to the ATP-binding site. The 5-hydroxymethyl group provides a solvent-exposed vector for appending solubilizing groups or linker moieties for PROTAC (proteolysis-targeting chimera) design without perturbing the core pharmacophore–protein interactions.

Process Chemistry Scale-Up: Validated Intermediate for Kilogram-Scale API Precursor Synthesis

Process research and development groups can procure this compound at 95–98% purity from multiple commercial suppliers as a late-stage intermediate for active pharmaceutical ingredient (API) synthesis, bypassing the hazardous DIBAL-H reduction of the ethyl ester precursor . The calculated boiling point (442 °C) and density (1.40 g/cm³) inform distillation and extraction parameters during downstream processing. The methanesulfonate derivative (CAS 959800-76-1) is also commercially available , providing a direct comparator for evaluating the cost–benefit of procuring the alcohol versus the activated mesylate for nucleophilic displacement reactions in large-scale API campaigns.

Quote Request

Request a Quote for (1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.